Cas no 525-66-6 (Propranolol)

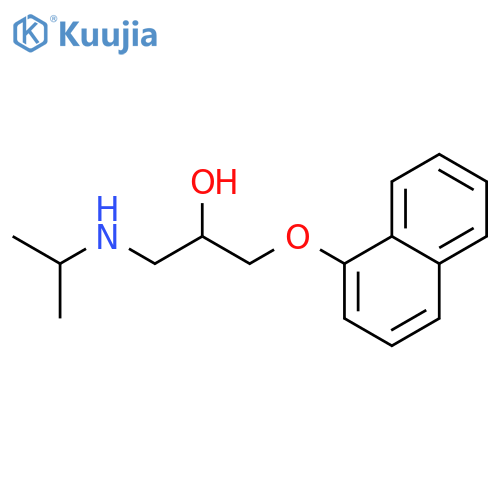

Propranolol structure

商品名:Propranolol

CAS番号:525-66-6

MF:C16H21NO2

メガワット:259.3434445858

CID:38008

Propranolol 化学的及び物理的性質

名前と識別子

-

- 1-(Isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol

- 1-isopropylamino-3-(1-naphthyloxy)propan-2-ol

- Propranolol Base

- 1-[Isopropylamino]-3-[1-naphthyloxy]-2-propanol

- 2-Propanol, 1-(1-methylethyl)amino-3-(1-naphthalenyloxy)-

- 1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol

- 1-(1-Naphthyloxy)-3-(isopropylamino)-2-propanol

- 2-Propanol, 1-(isopropylamino)-3-(1-naphthyloxy)- (7CI, 8CI)

- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)- (9CI)

- 1-Isopropylamino-3-(naphthalen-1-yloxy)-propan-2-ol

- β

- 1-Isopropylamino-3-(1-naphthyloxy)-2-propanol

- 2-Propanol, 1-(isopropylamino)-3-(1-naphthyloxy)-

- 2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-

- AY 64043

- Betalong

- beta-Propranolol

- DL-Propranolol

- Euprovasin

- Propanalol

- Propanolol

- Propranalol

- -Propranolol

- PROPRANOLOL, BP98

- Proprasylyt

- Reducor

- Sawatal

- USP24

- Propranolol

-

- インチ: InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3

- InChIKey: AQHHHDLHHXJYJD-UHFFFAOYSA-N

- ほほえんだ: CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O

計算された属性

- せいみつぶんしりょう: 259.15733

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 6

じっけんとくせい

- 密度みつど: 1.0280 (rough estimate)

- ゆうかいてん: 163-164 ºC

- ふってん: 402.6°C (rough estimate)

- 屈折率: 1.5500 (estimate)

- PSA: 41.49

Propranolol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P840013-50mg |

rac-Propanolol |

525-66-6 | 50mg |

$ 92.00 | 2023-09-06 | ||

| Enamine | EN300-40731-0.1g |

1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |

525-66-6 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-40731-0.5g |

1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |

525-66-6 | 95.0% | 0.5g |

$24.0 | 2025-03-21 | |

| Enamine | EN300-40731-10.0g |

1-(naphthalen-1-yloxy)-3-[(propan-2-yl)amino]propan-2-ol |

525-66-6 | 95.0% | 10.0g |

$227.0 | 2025-03-21 | |

| MedChemExpress | HY-B0573B-10mM*1 mL in DMSO |

Propranolol |

525-66-6 | 99.86% | 10mM*1 mL in DMSO |

¥1650 | 2024-04-18 | |

| Key Organics Ltd | KS-1097-1MG |

Propranolol hydrochloride |

525-66-6 | >97% | 1mg |

£36.00 | 2025-02-08 | |

| Key Organics Ltd | FE-0204-10MG |

Propranolol |

525-66-6 | >97% | 10mg |

£51.00 | 2025-02-08 | |

| TRC | P840013-1g |

rac-Propanolol |

525-66-6 | 1g |

$261.00 | 2023-05-17 | ||

| TRC | P840013-5mg |

rac-Propanolol |

525-66-6 | 5mg |

$ 58.00 | 2023-09-06 | ||

| TRC | P840013-100mg |

rac-Propanolol |

525-66-6 | 100mg |

$ 133.00 | 2023-09-06 |

Propranolol 関連文献

-

Vasile-Ion Iancu,Gabriel-Lucian Radu,Roxana Scutariu Anal. Methods 2019 11 4668

-

Huan He,Li Li,Libo Zhao,Ning Sun,Meng Zhang,Ying Cheng,Lu Yu,Lin Ma,Xiaoling Wang RSC Adv. 2018 8 37286

-

Lina Yin,Ruixue Ma,Bin Wang,Honglin Yuan,Gang Yu RSC Adv. 2017 7 8280

-

Yujuan Ma,Jianfeng Gao,Congguang Zheng,Huiqi Zhang J. Mater. Chem. B 2019 7 2474

-

Rares Stiufiuc,Cristian Iacovita,Gabriela Stiufiuc,Ede Bodoki,Vasile Chis,Constantin M. Lucaciu Phys. Chem. Chem. Phys. 2015 17 1281

525-66-6 (Propranolol) 関連製品

- 318-98-9(Propranolol Hydrochloride)

- 5051-22-9(2-Propanol,1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (2R)-)

- 98897-23-5(rac-Propranolol-d7)

- 13071-11-9((R)-Propranolol hydrochloride)

- 81907-81-5(rac 7-Hydroxy Propranolol)

- 57526-81-5(Prenalterol)

- 81907-82-6(1-Naphthalenol,5-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:525-66-6)Propranolol

清らかである:99%

はかる:100mg

価格 ($):188.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:525-66-6)Propranolol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ